- Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis, Organic Letters, 2022, 24(16), 3024-3027

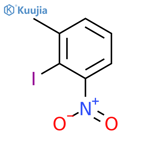

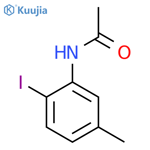

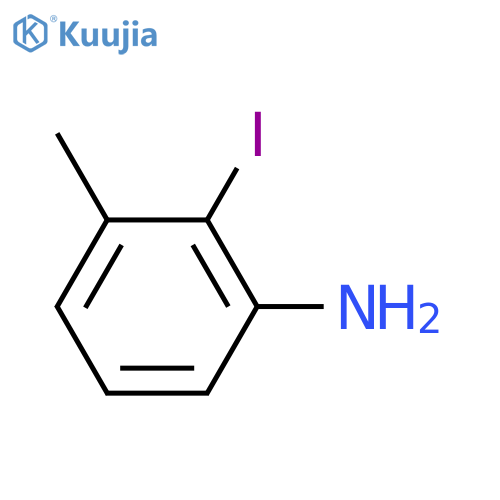

Cas no 89938-16-9 (2-iodo-3-methylaniline)

2-iodo-3-methylaniline structure

Produktname:2-iodo-3-methylaniline

2-iodo-3-methylaniline Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Benzenamine, 2-iodo-3-methyl-

- 2-IODO-3-METHYLANILINE

- 2-Iodo-3-methylbenzenamine (ACI)

- m-Toluidine, 2-iodo- (7CI)

- AS-46345

- SCHEMBL8773077

- CL9431

- 89938-16-9

- DTXSID40602188

- CS-0094462

- AKOS025403194

- MFCD11505640

- EN300-88612

- m-Toluidine, 2-iodo-

- 2-iodo-3-methyl-aniline

- SY034644

- 2-iodo-3-methylaniline

-

- MDL: MFCD11505640

- Inchi: 1S/C7H8IN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3

- InChI-Schlüssel: GVVUQVPDBMPZKL-UHFFFAOYSA-N

- Lächelt: IC1C(C)=CC=CC=1N

Berechnete Eigenschaften

- Genaue Masse: 232.97

- Monoisotopenmasse: 232.97

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 9

- Anzahl drehbarer Bindungen: 0

- Komplexität: 94.9

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 2.3

- Topologische Polaroberfläche: 26A^2

Experimentelle Eigenschaften

- Farbe/Form: No data avaiable

- Dichte: 1.8±0.1 g/cm3

- Schmelzpunkt: No data available

- Siedepunkt: 268.6±28.0 °C at 760 mmHg

- Flammpunkt: 116.2±24.0 °C

- Dampfdruck: No data available

2-iodo-3-methylaniline Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302 (100%) H312 (100%) H315 (100%)

- Warnhinweis: P264+P280+P305+P351+P338+P337+P313

- Sicherheitshinweise: H302 (100%) H312 (100%) H315 (100%)

- Lagerzustand:Lagern bei 4° C, -4° C ist besser

2-iodo-3-methylaniline Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165102-25g |

2-Iodo-3-methylaniline |

89938-16-9 | 98% | 25g |

¥5192.00 | 2024-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06615-1g |

2-Iodo-3-methylaniline |

89938-16-9 | 95% | 1g |

¥282.0 | 2024-07-18 | |

| Enamine | EN300-88612-10.0g |

2-iodo-3-methylaniline |

89938-16-9 | 95% | 10.0g |

$707.0 | 2023-02-11 | |

| Enamine | EN300-88612-0.05g |

2-iodo-3-methylaniline |

89938-16-9 | 95% | 0.05g |

$22.0 | 2023-09-01 | |

| Enamine | EN300-88612-0.1g |

2-iodo-3-methylaniline |

89938-16-9 | 95% | 0.1g |

$33.0 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165102-100mg |

2-Iodo-3-methylaniline |

89938-16-9 | 98% | 100mg |

¥123.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165102-1g |

2-Iodo-3-methylaniline |

89938-16-9 | 98% | 1g |

¥439.00 | 2024-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06615-250mg |

2-Iodo-3-methylaniline |

89938-16-9 | 95% | 250mg |

¥117.0 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06615-5g |

2-Iodo-3-methylaniline |

89938-16-9 | 95% | 5g |

¥1124.0 | 2024-07-18 | |

| Alichem | A013033347-500mg |

2-Iodo-3-methylaniline |

89938-16-9 | 97% | 500mg |

$823.15 | 2023-08-31 |

2-iodo-3-methylaniline Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; 3 h, rt → reflux

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol ; 78 °C

Referenz

- Indole synthesis based on a modified Koser reagent, Angewandte Chemie, 2014, 53(28), 7349-7353

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Iodine , Potassium iodide , Oxygen Solvents: Acetonitrile ; 2 h, 160 °C

Referenz

- A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen, Organic Chemistry Frontiers, 2021, 8(16), 4479-4484

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic acid , Bis(pyridine)iodonium tetrafluoroborate Solvents: Dichloromethane ; rt

Referenz

- Revisiting the Gold-Catalyzed Dimerization of 2-Ethynylanilines: A Room-Temperature and Silver-Free Protocol for the Synthesis of Multifunctional Quinolines, Synthesis, 2016, 48(6), 855-864

Synthetic Routes 5

Reaktionsbedingungen

Referenz

- Catalytic enantioselective synthesis of 2-(2-hydroxyethyl)indole scaffolds via consecutive intramolecular amido-cupration of allenes and asymmetric addition of carbonyl compounds, Chemical Science, 2014, 5(4), 1585-1590

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Iron chloride (FeCl3) , Hydrazine hydrate (1:1)

Referenz

- Silica gel-induced aryne generation from o-triazenylarylboronic acids as stable solid precursors, Organic Chemistry Frontiers, 2021, 8(12), 2963-2969

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Iodine Solvents: Acetic acid ; 30 min, rt; 12 h, 120 °C

Referenz

- Synthesis and structural insights of substituted 2-iodoacetanilides and 2-iodoanilines, Journal of Molecular Structure, 2013, 1054, 1054-1055

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol ; 3 h, reflux

1.2 Reagents: Sodium carbonate Solvents: Water ; rt

1.2 Reagents: Sodium carbonate Solvents: Water ; rt

Referenz

- Evolution of N-heterocycle-substituted iodoarenes (NHIAs) to efficient organocatalysts in iodine(I/III)-mediated oxidative transformations, ChemRxiv, 2019, 1, 1-16

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol ; 3 h, reflux

1.2 Reagents: Sodium carbonate Solvents: Water ; rt

1.2 Reagents: Sodium carbonate Solvents: Water ; rt

Referenz

- Evolution of N-Heterocycle-Substituted Iodoarenes (NHIAs) to Efficient Organocatalysts in Iodine(I/III)-Mediated Oxidative Transformations, Advanced Synthesis & Catalysis, 2020, 362(1), 184-191

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Iron chloride (FeCl3) , Hydrazine hydrate (1:1) Solvents: Methanol ; 65 °C; 2 h, 65 °C

Referenz

- Au-Catalyzed Formation of Functionalized Quinolines from 2-Alkynyl Arylazide Derivatives, Organic Letters, 2013, 15(16), 4234-4237

2-iodo-3-methylaniline Raw materials

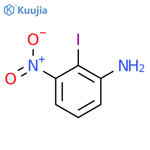

- 2-iodo-3-nitroaniline

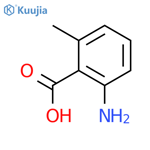

- 2-Amino-6-methylbenzoic acid

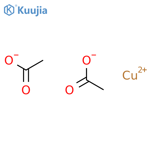

- Copper(II) Acetate, Anhydrous

- 2-Iodo-1-methyl-3-nitrobenzene

2-iodo-3-methylaniline Preparation Products

2-iodo-3-methylaniline Verwandte Literatur

-

Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Benzol und substituierte Derivate Amintoluole

- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Benzol und substituierte Derivate Toluole Amintoluole

- Lösungsmittel und organische Chemikalien Organische Verbindungen Amine/Sulfonamide

- Lösungsmittel und organische Chemikalien Organische Verbindungen

89938-16-9 (2-iodo-3-methylaniline) Verwandte Produkte

- 117832-15-2(3,5-Dimethyl-4-iodoaniline)

- 13194-69-9(2-Iodo-5-methylaniline)

- 4949-69-3(4-Iodo-3-methylaniline)

- 1932505-53-7(D-erythro-Hexonic acid, 2,6-anhydro-3,4,5-trideoxy-5-[[(1,1-dimethylethoxy)carbonyl]amino]-)

- 15166-26-4(1-Chloro-2,4-diisocyanato-5-methylbenzene)

- 2680766-02-1(2-chloro-6-{(prop-2-en-1-yloxy)carbonylamino}pyridine-3-carboxylic acid)

- 1806878-73-8(6-(Chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-3-carboxylic acid)

- 193903-32-1(4-(2-ethoxy-2-oxoethyl)cyclohexanecarboxylic acid)

- 303145-63-3(Methyl 4-(4-chloro-5H-1,2,3-dithiazol-5-yliden)aminobenzenecarboxylate)

- 1594333-48-8(1-(1-Isopropyl-1H-pyrazole-4-sulfonyl)-piperazine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:89938-16-9)2-iodo-3-methylaniline

Reinheit:99%

Menge:5g

Preis ($):152.0